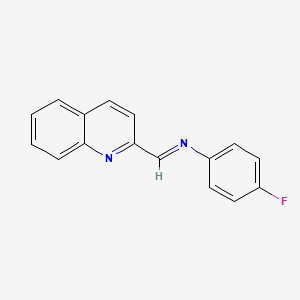
Benzenamine, 4-fluoro-N-(2-quinolinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(quinolin-2-ylmethylene)aniline is a chemical compound that belongs to the class of fluorinated quinolines It is characterized by the presence of a fluorine atom at the fourth position of the aniline ring and a quinoline moiety attached through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-fluoroaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(quinolin-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-N-(quinolin-2-ylmethylene)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, resulting in the death of microbial or cancer cells. Additionally, the fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 4-Fluoro-N-(quinolin-2-ylmethylene)aniline.
Quinoline-2-carbaldehyde: Another precursor used in the synthesis.
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different functional groups.
Uniqueness: 4-Fluoro-N-(quinolin-2-ylmethylene)aniline is unique due to the presence of both a fluorine atom and a quinoline moiety, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
88346-82-1 |
|---|---|
Molecular Formula |
C16H11FN2 |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C16H11FN2/c17-13-6-9-14(10-7-13)18-11-15-8-5-12-3-1-2-4-16(12)19-15/h1-11H |
InChI Key |
JYDFHBXHDSPQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















